molecular formula C28H30N2O7S2 B2797007 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 476365-38-5

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2797007
CAS No.: 476365-38-5
M. Wt: 570.68
InChI Key: QDIPCIGDBXAUAO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a multifunctional substitution pattern. Its core consists of a thiophene ring substituted at the 2-, 3-, 4-, and 5-positions with:

  • Ethyl carboxylate at position 3, enhancing solubility and serving as a common pharmacophore in drug design.
  • 4-Methyl at position 4, contributing to steric stabilization.
  • Benzo[d][1,3]dioxol-5-ylmethyl at position 5, introducing a lipophilic benzodioxole moiety known for modulating pharmacokinetic properties.
  • 4-(Piperidin-1-ylsulfonyl)benzamido at position 2, incorporating a sulfonamide group linked to a piperidine ring, which may enhance binding affinity to biological targets.

Structural confirmation likely employs spectroscopic methods (¹H/¹³C-NMR, mass spectrometry) and X-ray crystallography, as seen in similar thiophene derivatives .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O7S2/c1-3-35-28(32)25-18(2)24(16-19-7-12-22-23(15-19)37-17-36-22)38-27(25)29-26(31)20-8-10-21(11-9-20)39(33,34)30-13-5-4-6-14-30/h7-12,15H,3-6,13-14,16-17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPCIGDBXAUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (often referred to as EBT) is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Properties

EBT features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Contributes to its biological activity.
  • Thiophene core : Enhances the compound's lipophilicity and potential for cellular penetration.
  • Piperidine sulfonamide group : May influence interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H30N4O5S
Molecular Weight490.61 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have shown that EBT exhibits significant anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 18 µM

These results suggest that EBT may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

EBT has been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results :

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings indicate that EBT possesses broad-spectrum antimicrobial activity, making it a potential candidate for treating bacterial infections.

Anti-inflammatory Properties

In vitro studies have also indicated that EBT can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

Research Findings :

  • Cytokine Inhibition : EBT reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
  • Anti-inflammatory Assays :
    • Reduction in nitric oxide production by 50% at a concentration of 10 µM.

This suggests that EBT could be beneficial in managing inflammatory diseases.

The compound's biological activity is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. This includes inhibition of kinases associated with cancer progression and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-Carboxylate Derivatives

Thiophene esters with ethyl carboxylate groups are prevalent in medicinal chemistry. Key analogs include:

Compound Name Substituents (Positions) Key Features Biological Activity (If Reported)
Target Compound 2: 4-(Piperidin-1-ylsulfonyl)benzamido; 5: Benzodioxolylmethyl High lipophilicity; potential sulfonamide-mediated target interaction Not reported in evidence
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 2: 4-Methylbenzamido; 5: Ethoxycarbonylphenylcarbamoyl Dual carbamoyl/benzamido groups; moderate polarity Not reported
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2: Amino; 5: Phenyl Simpler structure; amino group may facilitate hydrogen bonding Anticancer/antimicrobial (hypothesized)

Structural Insights :

  • The benzodioxole group in the target compound increases lipophilicity compared to phenyl or carbamoyl substituents in analogs .
  • The piperidine sulfonyl moiety may enhance blood-brain barrier penetration relative to simpler sulfonamides .
Sulfonamide-Containing Compounds

Sulfonamide groups are critical for enzyme inhibition (e.g., carbonic anhydrase, kinases). Notable examples:

Compound Name Sulfonamide Structure Activity (If Reported)
Target Compound 4-(Piperidin-1-ylsulfonyl)benzamido Potential kinase/carbonic anhydrase inhibition
4-(((Z)-5-((Z)-Benzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide hybrids Benzenesulfonamide with thiazolidinone core Anticancer (docking studies suggest CA-IX inhibition)

Functional Comparison :

Crystallographic and Spectroscopic Analysis

  • Crystal Packing: Thiophene derivatives with bulky substituents (e.g., benzodioxole) often adopt triclinic or monoclinic systems, as seen in compound 2b (triclinic, P-1, V = 976.04 ų) .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiophene derivative?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiophene core via cyclization, followed by sequential functionalization. Key steps include:

  • Thiophene ring construction : Use Gewald-like reactions with sulfur sources and ketones or aldehydes to form the 2-aminothiophene scaffold .
  • Amidation : Introduce the 4-(piperidin-1-ylsulfonyl)benzamido group using coupling reagents (e.g., HATU or DCC) in anhydrous DMF or dichloromethane under nitrogen .
  • Esterification and alkylation : Install the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, optimized with catalysts like triethylamine (TEA) .
  • Purification : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, aromatic protons, and piperidine sulfonamide integration .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (<5 ppm mass error) .
  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry and intermolecular interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity; detect trace by-products via LC-MS .
  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) and use reference inhibitors as positive controls .
  • SAR analysis : Compare activity trends across analogs with systematic substituent modifications (e.g., replacing piperidine with morpholine) to identify critical pharmacophores .

Advanced: What strategies optimize the synthetic yield of the piperidin-1-ylsulfonyl benzamido moiety?

Answer:

  • Sulfonylation optimization : React 4-aminobenzoic acid with piperidine sulfonyl chloride in dichloromethane at 0°C to minimize side reactions .
  • Coupling efficiency : Use excess coupling reagent (e.g., EDCI/HOBt) and monitor pH (maintain 7–8 with TEA) to enhance amide bond formation .
  • Solvent selection : Replace DMF with THF for temperature-sensitive steps to reduce decomposition .

Advanced: How can computational methods guide the design of analogs with improved target selectivity?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases). Focus on hydrogen bonding with the sulfonamide group and hydrophobic packing of the benzo[d][1,3]dioxole ring .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify flexible regions requiring rigidification .
  • QSAR models : Train models on IC50_{50} data from analogs to predict bioactivity based on substituent electronegativity or steric parameters .

Advanced: What experimental approaches validate the compound’s mechanism of action in inflammatory pathways?

Answer:

  • Western blotting : Measure downstream protein phosphorylation (e.g., NF-κB p65) in LPS-stimulated macrophages .
  • ELISA : Quantify cytokine levels (e.g., IL-6, TNF-α) in supernatants after 24-hour treatment .
  • Kinase profiling : Screen against a panel of 50 kinases at 1 µM to identify off-target effects; use Caliper LabChip for high-throughput analysis .

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Cool crystals to 100 K to reduce thermal motion .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate with Rfree_{free} and electron density maps (e.g., omit maps for ambiguous regions) .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O bonds involving the ester group) to explain packing motifs .

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